2',6'-Difluoro-3'-methoxyacetophenone
Description
2',6'-Difluoro-3'-methoxyacetophenone (C₉H₈F₂O₂) is a substituted acetophenone derivative featuring fluorine atoms at the 2' and 6' positions and a methoxy group at the 3' position of the aromatic ring.
- Friedel-Crafts acetylation of a fluorinated and methoxy-substituted benzene derivative using AlCl₃ as a catalyst .
- Selective demethylation or methylation of dihydroxy precursors, as demonstrated in the synthesis of 2'-hydroxy-3'-methoxyacetophenone from 2',3'-dimethoxyacetophenone .
The electron-withdrawing fluorine atoms and electron-donating methoxy group influence its physicochemical properties, including melting point, solubility, and spectral characteristics.
Properties
IUPAC Name |
1-(2,6-difluoro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYCRPRVOGSMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Fluorinated Benzaldehyde Intermediates
A closely related synthetic approach involves the oxidation and functionalization of fluorinated methoxybenzaldehydes. For example, a method for preparing 2,3-difluoro-6-methoxybenzoic acid (a structural analogue) involves:
- Reacting 2,3-difluoro-6-methoxybenzaldehyde with potassium hydroxide in aqueous solution.
- Slowly adding hydrogen peroxide and heating to 70 °C for two hours.
- Extracting and purifying the product through solvent extraction and recrystallization steps.
This method yields high purity fluorinated aromatic acids, which can be further transformed into acetophenone derivatives by appropriate chemical modifications such as Friedel-Crafts acylation or reduction.
Direct Synthesis of 2',6'-Difluoro-3'-methoxyacetophenone
According to chemical suppliers and industrial synthesis data, the compound can be synthesized by:
- Starting from acetophenone derivatives bearing methoxy groups.
- Introducing fluorine atoms selectively at the 2' and 6' positions, often through electrophilic fluorination or nucleophilic aromatic substitution reactions.
- Utilizing continuous flow reactors to optimize reaction efficiency and control conditions such as temperature, reagent concentration, and reaction time.
The exact synthetic protocols are proprietary in many cases, but the general approach involves:
Transition-Metal Catalyzed C–H Activation Methods
Recent advances in transition-metal catalysis provide routes for selective functionalization of aromatic C–H bonds, including fluorination and acetylation:
- Palladium or nickel catalysts can activate aromatic C–H bonds ortho or para to directing groups.
- For 2',6'-difluoroacetophenone derivatives, steric hindrance from fluorine atoms influences regioselectivity.
- Methods have demonstrated successful fluorination and methylation on acetophenone substrates with high regioselectivity and yields ranging from moderate to high (up to 99% in some cases).
- These reactions are often performed under mild conditions, are air- and moisture-tolerant, and suitable for late-stage functionalization.
Synthesis of 3-Methoxyacetophenone as a Precursor
3-Methoxyacetophenone, a key intermediate, is synthesized via:
- Nickel(II) bromide diglyme complex catalysis with 1,10-phenanthroline ligand.
- Reaction of arylboronic acid with alkyl nitriles in aqueous sodium bicarbonate.
- Conducted in an autoclave at 100 °C for 5 hours.
- Purification by extraction and column chromatography yields 3-methoxyacetophenone with approximately 84% yield.
This intermediate can then be subjected to fluorination steps to yield the target compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of fluorine atoms at the 2' and 6' positions significantly affects the chemical reactivity and biological properties of the compound.
- Transition-metal catalyzed methods allow for late-stage fluorination, improving synthetic flexibility.
- The use of continuous flow reactors is emerging as a preferred industrial method due to improved scalability and safety.
- Purification typically involves solvent extraction and recrystallization to achieve high purity necessary for medicinal chemistry applications.
- Detailed nuclear magnetic resonance (NMR) data and other spectral characterizations are available for related fluorinated intermediates, supporting structural confirmation.
Chemical Reactions Analysis
Fries Rearrangement
The acetyl group in 2',6'-difluoro-3'-methoxyacetophenone can undergo Fries rearrangement under acidic conditions. A patent (CN101921183B) demonstrated similar reactions for 4-hydroxy-3-methoxyacetophenone using methylsulfonic acid (MSA) as a solvent and catalyst . Key parameters include:
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| MSA | 40–60°C | 20 h | ~70% |
For the target compound, analogous conditions may yield para-rearrangement products, though steric and electronic effects from fluorine substituents could alter regioselectivity.
Transition-Metal-Catalyzed C–H Functionalization
The methoxy group directs ortho- or para-C–H activation in transition-metal catalysis:
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Palladium-catalyzed methylation : Using [(11)C]CH₃OTf, methoxy groups undergo O-methylation with radiochemical yields of 40–50% (decay-corrected) .
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Rhodium-catalyzed arylation : Difluoro-substituted acetophenones show compatibility with bulky ligands (e.g., Rh₂(S-BTPCP)₄), enabling selective functionalization at sterically hindered positions .
Condensation Reactions
The ketone participates in Claisen-Schmidt condensations. For example, reacting with 2,6-difluoro-3-hydroxybenzaldehyde under basic conditions yields α,β-unsaturated ketones :
| Aldehyde | Base | Solvent | Yield |
|---|---|---|---|
| 2,6-Difluoro-3-hydroxybenzaldehyde | KOH | EtOH/H₂O | 91% |
This reaction forms chalcone derivatives, useful in medicinal chemistry.
Nucleophilic Aromatic Substitution
The fluorine atoms at 2' and 6' positions can undergo substitution under harsh conditions:
-
Hydrolysis : Requires strong bases (e.g., NaOH) at elevated temperatures.
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Amination : Limited by fluorine’s poor leaving-group ability unless activated by electron-withdrawing groups.
Reduction and Oxidation
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Ketone reduction : NaBH₄ or LiAlH₄ reduces the acetyl group to a secondary alcohol.
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Methoxy group oxidation : Rare under standard conditions but feasible with strong oxidants like DDQ (dichlorodicyanoquinone) .
Regioselectivity and Steric Effects
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It is particularly noted for its role in developing anti-cancer and anti-inflammatory drugs.
- Anti-Cancer Activity : Research indicates that derivatives of acetophenone, including 2',6'-Difluoro-3'-methoxyacetophenone, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the acetophenone structure can enhance anti-tumor activity by influencing the interaction with cellular targets involved in cancer progression .
- Anti-Inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Pharmacological Activities
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an active ingredient in pesticide formulations. Its efficacy as a fungicide and herbicide has been documented, contributing to crop protection strategies.
- Fungicidal Properties : The compound has demonstrated effectiveness against various fungal pathogens affecting crops, thus playing a vital role in integrated pest management systems .
- Herbicidal Activity : Its application in herbicides helps control weed populations, enhancing agricultural productivity without harming the target crops .
Materials Science
The compound serves as an important intermediate in synthesizing liquid crystals and other materials used in electronics and display technologies.
- Liquid Crystal Applications : As a precursor in the synthesis of liquid crystals, this compound contributes to developing advanced display technologies such as LCDs and OLEDs .
Table 2: Applications in Materials Science
| Application Type | Description | Reference |
|---|---|---|
| Liquid Crystals | Used as an intermediate for synthesizing liquid crystals | |
| Electronic Materials | Contributes to the development of display technologies |
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Anti-Cancer Activity : A study published in Chemical Reviews detailed how structurally modified acetophenones showed enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of fluorine substitution in increasing biological activity .
- Research on Agrochemical Efficacy : In agricultural research, trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops by over 50%, supporting its use as a viable fungicide .
Mechanism of Action
The mechanism of action of 2’,6’-Difluoro-3’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry . The methoxy group can also influence its reactivity and interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Physicochemical Properties
The table below compares substituent positions, molecular weights, melting points, and spectral data of 2',6'-difluoro-3'-methoxyacetophenone with similar compounds:
*Inferred from analogs. Fluorine substituents typically downshift C=O IR stretches slightly compared to non-fluorinated acetophenones (~1680 cm⁻¹).
Key Observations:
- Melting Points: Methoxy and hydroxy groups increase melting points due to hydrogen bonding (e.g., 2'-hydroxy-6'-methoxyacetophenone: 56–57°C ).
- Solubility : Fluorine enhances lipophilicity, improving solubility in organic solvents like chloroform or ethyl acetate .
- NMR: The ¹⁹F NMR of this compound would show coupling between the two fluorine atoms (J ~18–22 Hz for para-fluorines) and deshielded aromatic protons .
Target Compound vs. Analogs:
- Fluorination Methods: –4 and 8 describe fluorination using reagents like DAST (diethylaminosulfur trifluoride) or nucleophilic substitution. The target compound may require regioselective fluorination of a methoxy-substituted precursor.
- Methoxy Introduction: Methylation of dihydroxyacetophenones (e.g., 2',6'-dihydroxyacetophenone → 2'-hydroxy-6'-methoxyacetophenone using methyl iodide and K₂CO₃ ).
Challenges:
- Ortho-Fluorine Reactivity : Steric hindrance from 2',6'-fluorine atoms may complicate methoxy group introduction at the 3' position.
Biological Activity
2',6'-Difluoro-3'-methoxyacetophenone (CAS No. 1206593-23-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.17 g/mol. The compound features a methoxy group and two fluorine atoms in the ortho position of the aromatic ring, which may enhance its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
2. Anticancer Potential
Preliminary findings suggest potential anticancer effects attributed to its ability to influence cell growth and apoptosis pathways. In vitro studies have shown that it can inhibit cancer cell proliferation significantly.
3. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions.
The biological activity of this compound is believed to occur through several mechanisms:
- Receptor Interaction : The compound binds with high affinity to various receptors, modulating cellular signaling pathways and gene expression.
- Enzyme Modulation : It interacts with cytochrome P450 enzymes, crucial for the metabolism of many compounds, leading to either inhibition or activation depending on the context.
Summary of Biological Activities
Case Study: Anticancer Activity
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 30 µM, suggesting a dose-dependent response. This study highlights the compound's potential as a therapeutic agent in cancer treatment.
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Acute toxicity studies reveal that the compound has a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered orally. Symptoms observed at lethal doses include tremors and weight loss, indicating the need for careful evaluation in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2',6'-Difluoro-3'-methoxyacetophenone?
The synthesis of fluoro-methoxyacetophenone derivatives typically involves halogenation, methoxylation, and ketone functionalization. For example:
- Fluorination : Use NaIO₄ in aqueous ethanol for selective oxidation of intermediates, as demonstrated in the synthesis of 3,3-difluoro-tetrahydrofuran derivatives (88% yield at 50°C for 3 hours) .
- Methoxylation : Introduce methoxy groups via nucleophilic substitution with methanol under basic conditions.
- Purification : Employ silica gel column chromatography with petroleum ether:ethyl acetate (3:1) for optimal separation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/19F NMR : Critical for confirming fluorine positions and methoxy group integration. For example, 19F NMR resolves chemical shifts at δ -120 to -140 ppm for difluoro substituents .
- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 200.15 for C₉H₈F₂O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields for fluorinated acetophenones?
- Spectral Discrepancies : Compare NMR shifts with structurally similar compounds (e.g., 2',4'-difluoro-3'-methoxyacetophenone in ). Adjust for electron-withdrawing effects of fluorine on adjacent protons.
- Yield Variability : Optimize reaction stoichiometry (e.g., excess NaBH₄ for methoxylation) and monitor temperature sensitivity, as seen in NaBH₄-mediated reductions (0°C, 20 min) .
Q. What is the proposed mechanism for the anti-cancer activity of this compound derivatives?
- In Vitro Cytotoxicity : MTT assays on ovarian cancer cell lines (PA-1, Caov-3, SK-OV-3) show IC₅₀ values of 271–405 µg/mL, suggesting dose-dependent apoptosis .
- Molecular Docking : Schrödinger Maestro simulations indicate hydrogen bonding between the ketone group and aldose reductase (binding energy: -8.2 kcal/mol), implicating enzyme inhibition in anti-cancer effects .
Q. How do structural modifications (e.g., fluorine position) influence bioactivity and stability?
Q. What strategies address low yields in multi-step syntheses of fluorinated acetophenones?
- Intermediate Stabilization : Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during fluorination, as shown in .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for SNAr fluorination .
Methodological Guidelines
- Spectral Interpretation : Cross-reference 19F NMR data with PubChem entries (e.g., CID 17198 for 3',5'-dimethoxy-4'-hydroxyacetophenone) to validate assignments .
- Biological Assays : Pair MTT results with molecular dynamics simulations (e.g., AMBER or GROMACS) to correlate cytotoxicity with target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
